molecular formula C22H18N4O5 B2841681 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1242912-30-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2841681
CAS No.: 1242912-30-6
M. Wt: 418.409
InChI Key: PNEJEAJBBFUJNL-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrazolopyrazine core, and a methoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolopyrazine intermediates. One common synthetic route includes:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of Pyrazolopyrazine Core: The pyrazolopyrazine core is often prepared via a condensation reaction between a hydrazine derivative and a diketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrazolopyrazine intermediates with 4-methoxyphenylacetamide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.

    Pyrazolopyrazine Derivatives: Compounds with similar pyrazolopyrazine cores are also investigated for their biological activities.

Uniqueness

This detailed article provides a comprehensive overview of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-29-16-5-3-15(4-6-16)23-21(27)12-25-8-9-26-18(22(25)28)11-17(24-26)14-2-7-19-20(10-14)31-13-30-19/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJEAJBBFUJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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